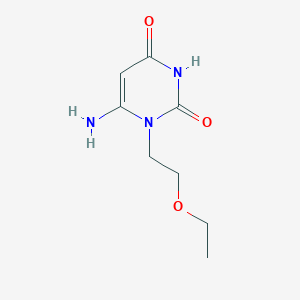

6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound. It is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features an amino group at position 6 and an ethoxyethyl group at position 1. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit promising anticancer properties. The structure of 6-amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione allows for modifications that enhance cytotoxicity against various cancer cell lines. For instance, studies have shown that Mannich bases derived from similar structures demonstrate cytotoxic effects that are significantly higher than standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

The compound has potential as an antimicrobial agent. Several studies have indicated that pyrimidine derivatives can inhibit bacterial growth and show activity against fungi. The mechanisms often involve interference with microbial DNA synthesis or cell wall integrity .

Anticonvulsant Effects

There is evidence suggesting that compounds similar to this compound can exhibit anticonvulsant properties. The introduction of amino groups in the pyrimidine structure is linked to enhanced activity against seizure disorders .

Anti-inflammatory and Analgesic Activities

The compound's ability to modulate inflammatory pathways has been documented in various studies. It may serve as a lead compound for developing new anti-inflammatory drugs due to its structural similarity to known anti-inflammatory agents .

Table: Summary of Biological Activities

Wirkmechanismus

The mechanism by which 6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve inhibition of specific kinases or other signaling molecules involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

- 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

- 6-Amino-1-(2-propoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

Compared to similar compounds, 6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the ethoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Biologische Aktivität

6-Amino-1-(2-ethoxyethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1154557-84-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C_9H_12N_4O_3

- Molecular Weight : 199.21 g/mol

- Purity : 97%

- Melting Point : 236-238 °C

The biological activity of this compound has been linked to its role as an inhibitor of various kinases and enzymes involved in inflammatory processes. Preliminary studies suggest that it may inhibit p38 MAP kinase, a key player in the production of pro-inflammatory cytokines such as TNFα and IL-6 . This inhibition could have therapeutic implications for autoimmune diseases.

Biological Evaluation

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant biological activities. For instance, structural modifications have led to enhanced pharmacokinetic profiles and improved oral bioavailability . The following table summarizes some key findings related to the biological activity of this compound and its derivatives:

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study A | Inhibition of p38 MAPK | Not specified | Effective in reducing cytokine production in vitro. |

| Study B | Anti-inflammatory effects | 0.65 µM | Demonstrated potential in an adjuvant-induced arthritis model. |

| Study C | Cytotoxicity assessment | >50 µM | Limited efficacy against HIV strains without cytotoxicity. |

Case Studies

- In Vivo Studies on Arthritis Models : In a study involving an adjuvant-induced arthritis model, the compound demonstrated significant inhibition of inflammation markers, supporting its potential use in treating rheumatoid arthritis .

- Cytotoxicity and Antiviral Activity : Although some derivatives showed promise as HIV integrase inhibitors, they did not exhibit sufficient antiviral activity below cytotoxic concentrations in cell culture assays . This highlights the need for further optimization of the compound's structure.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at specific positions on the tetrahydropyrimidine core can significantly alter biological activity. For example:

- Substituents at the 6-position enhance anti-inflammatory properties.

- Ethoxyethyl side chains improve solubility and bioavailability.

Eigenschaften

IUPAC Name |

6-amino-1-(2-ethoxyethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-2-14-4-3-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXCASKSPSOQIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=CC(=O)NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.